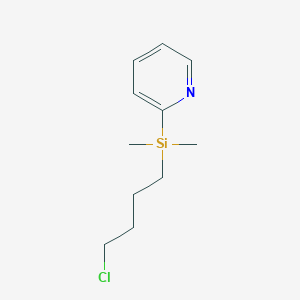

2-((4-Chlorobutyl)dimethylsilyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((4-Chlorobutyl)diméthylsilyl)pyridine est un composé chimique de formule moléculaire C11H18ClNSi. Il s'agit d'un dérivé de la pyridine, un composé organique hétérocyclique basique, et contient un groupe chlorobutyle lié à une fraction diméthylsilyle.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du 2-((4-Chlorobutyl)diméthylsilyl)pyridine implique généralement la réaction de la pyridine avec un précurseur chlorobutyl-diméthylsilane. Une méthode courante implique l'utilisation d'un réactif de Grignard, où le chlorure de 4-chlorobutylmagnésium réagit avec le diméthylchlorosilane en présence de pyridine. La réaction est généralement effectuée sous atmosphère inerte, comme l'azote ou l'argon, afin d'empêcher l'humidité et l'oxygène d'interférer avec la réaction .

Méthodes de production industrielle

La production industrielle du 2-((4-Chlorobutyl)diméthylsilyl)pyridine peut impliquer une synthèse à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus, mais avec des conditions de réaction optimisées pour augmenter le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la fiabilité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

2-((4-Chlorobutyl)diméthylsilyl)pyridine peut subir différents types de réactions chimiques, notamment :

Réactions de substitution : Le groupe chlorobutyle peut participer à des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles tels que des groupes hydroxyde, amine ou thiol.

Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques, conduisant à la formation de dérivés différents.

Hydrosilylation : Le groupe diméthylsilyle peut participer à des réactions d'hydrosilylation, où il s'ajoute à des liaisons doubles ou triples en présence d'un catalyseur.

Réactifs et conditions courants

Nucléophiles : Hydroxyde, amines, thiols

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium

Catalyseurs : Palladium, platine, rhodium pour les réactions d'hydrosilylation

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut produire divers dérivés de pyridine substitués, tandis que l'hydrosilylation peut produire des alcanes ou des alcènes silylés .

Applications de la recherche scientifique

2-((4-Chlorobutyl)diméthylsilyl)pyridine a plusieurs applications de recherche scientifique, notamment :

Synthèse organique : Il sert de brique de base pour la synthèse de molécules organiques plus complexes.

Science des matériaux : Le composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles qu'une stabilité thermique améliorée ou des caractéristiques électroniques améliorées.

Mécanisme d'action

Le mécanisme par lequel 2-((4-Chlorobutyl)diméthylsilyl)pyridine exerce ses effets dépend de l'application spécifique. En catalyse, par exemple, la fraction pyridine peut se coordonner à des centres métalliques, améliorant la réactivité du catalyseur. Le groupe diméthylsilyle peut également participer à diverses réactions chimiques, telles que l'hydrosilylation, en fournissant une source d'atomes de silicium .

Applications De Recherche Scientifique

2-((4-Chlorobutyl)dimethylsilyl)pyridine has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Catalysis: The compound can act as a ligand in catalytic systems, facilitating various chemical transformations.

Mécanisme D'action

The mechanism by which 2-((4-Chlorobutyl)dimethylsilyl)pyridine exerts its effects depends on the specific application. In catalysis, for example, the pyridine moiety can coordinate to metal centers, enhancing the reactivity of the catalyst. The dimethylsilyl group can also participate in various chemical reactions, such as hydrosilylation, by providing a source of silicon atoms .

Comparaison Avec Des Composés Similaires

Composés similaires

2-(Diméthylsilyl)pyridine : Structure similaire mais sans groupe chlorobutyle.

4-Chlorobutylpyridine : Similaire mais sans groupe diméthylsilyle.

Unicité

2-((4-Chlorobutyl)diméthylsilyl)pyridine est unique en raison de la présence à la fois des groupes chlorobutyle et diméthylsilyle. Cette double fonctionnalité permet un éventail plus large de réactions chimiques et d'applications par rapport aux composés similaires qui manquent de l'un de ces groupes .

Propriétés

Formule moléculaire |

C11H18ClNSi |

|---|---|

Poids moléculaire |

227.80 g/mol |

Nom IUPAC |

4-chlorobutyl-dimethyl-pyridin-2-ylsilane |

InChI |

InChI=1S/C11H18ClNSi/c1-14(2,10-6-4-8-12)11-7-3-5-9-13-11/h3,5,7,9H,4,6,8,10H2,1-2H3 |

Clé InChI |

VAKOLZBVTZNBCZ-UHFFFAOYSA-N |

SMILES canonique |

C[Si](C)(CCCCCl)C1=CC=CC=N1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11878391.png)

![6-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11878442.png)

![4-Amino-N-ethyl-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11878444.png)